N-Me-Val-Leu-anilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Me-Val-Leu-anilide is a polypeptide compound with the chemical formula C₁₈H₂₉N₃O₂ and a molecular weight of 319.45 g/mol . This compound is often used in peptide screening, a research tool that pools active peptides primarily by immunoassay . Peptide screening can be used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .
Preparation Methods
N-Me-Val-Leu-anilide is synthesized through custom peptide synthesis . The synthetic route involves the coupling of N-methylvaline (N-Me-Val) with leucine (Leu) and aniline (anilide) under specific reaction conditions. The process typically requires the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of the desired peptide bond . Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .
Chemical Reactions Analysis
N-Me-Val-Leu-anilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-Me-Val-Leu-anilide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Me-Val-Leu-anilide involves its interaction with specific molecular targets and pathways. As a polypeptide, it can bind to proteins and modulate their activity. This interaction can lead to changes in protein function, which can have downstream effects on cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Me-Val-Leu-anilide is unique due to its specific sequence and structure. Similar compounds include other N-modified peptides used in peptide screening and protein interaction studies . Some of these similar compounds are:
- N-Me-Val-Leu-phenylalanine
- N-Me-Val-Leu-tyrosine
- N-Me-Val-Leu-tryptophan
These compounds share similar structural features but differ in their specific amino acid sequences and functional properties .
Properties
IUPAC Name |
4-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]-N-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-12(2)11-15(21-18(23)16(19-5)13(3)4)17(22)20-14-9-7-6-8-10-14/h6-10,12-13,15-16,19H,11H2,1-5H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHIFQTZKVQDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.